1-Amino-1H-imidazole-2(3H)-thione

Heterocycle synthesis Regioselectivity Multicomponent reaction

1-Amino-1H-imidazole-2(3H)-thione (CAS 117829‑35‑3) is a five‑membered heterocycle that amalgamates a 2‑thioxo‑imidazole core with an exocyclic N‑amino group. This dual‑functionality scaffold belongs to the N‑aminoimidazole‑2‑thione (NAIM‑thione) family, a subset of imidazole‑2‑thiones that has attracted sustained medicinal‑chemistry interest because of its antiretroviral, cytoprotective, and glycosyl‑donor properties.

Molecular Formula C3H5N3S
Molecular Weight 115.16 g/mol
CAS No. 117829-35-3
Cat. No. B040509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1H-imidazole-2(3H)-thione
CAS117829-35-3
Synonyms1-AMINO-1H-IMIDAZOLE-2(3H)-THIONE
Molecular FormulaC3H5N3S
Molecular Weight115.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=S)N1)N
InChIInChI=1S/C3H5N3S/c4-6-2-1-5-3(6)7/h1-2H,4H2,(H,5,7)
InChIKeyFMXYWAWAIGUHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1H-imidazole-2(3H)-thione Procurement-Relevant Profile: Core Scaffold and Differentiation Potential


1-Amino-1H-imidazole-2(3H)-thione (CAS 117829‑35‑3) is a five‑membered heterocycle that amalgamates a 2‑thioxo‑imidazole core with an exocyclic N‑amino group [1]. This dual‑functionality scaffold belongs to the N‑aminoimidazole‑2‑thione (NAIM‑thione) family, a subset of imidazole‑2‑thiones that has attracted sustained medicinal‑chemistry interest because of its antiretroviral, cytoprotective, and glycosyl‑donor properties [1]. Whereas the parent imidazole‑2‑thione lacks the N‑amino handle, and 1‑substituted variants often sacrifice the thione tautomerism, the title compound retains both reactive centers, enabling regioselective syntheses, tunable glycosylation, and unique post‑modifications that are not simultaneously accessible in close analogues [2].

Why 1-Amino-1H-imidazole-2(3H)-thione Cannot Be Replaced by Generic Imidazole-2-thiones or Simple N-Aminoimidazoles


Imidazole‑2‑thiones and N‑aminoimidazoles are often treated as interchangeable “thiourea‑like” or “amino‑imidazole” building blocks, but 1‑amino‑1H‑imidazole‑2(3H)‑thione breaks this interchangeability in at least three critical dimensions: (i) The concurrent N‑amino and 2‑thione functionalities create a regio‑directed synthesis liability—Schantl’s classical cycloaddition fails with electron‑withdrawing groups, producing the iminothiazoline regioisomer instead of the desired imidazole‑2‑thione [1]; (ii) the N‑amino group redirects glycosylation from exclusive S‑attack to a thermodynamically controlled N‑glycosylation pathway, a selectivity that simple imidazole‑2‑thiones cannot offer [2]; (iii) the N‑amino‑imidazole‑thione motif drives a distinct antiviral mechanism that operates at the post‑integration stage of HIV replication, a target not engaged by classical NNRTIs or N‑aminoimidazoles lacking the thione proton [3]. Therefore, substituting the title compound with a generic imidazole‑2‑thione, an N‑aryl‑1‑aminoimidazole, or a 2‑oxo analogue will compromise regiochemical purity, glycosylation handles, or the specific biological readout that defines NAIM‑thione programs.

1-Amino-1H-imidazole-2(3H)-thione Quantitative Differentiation Evidence vs. Closest Analogs


Regioselective One‑Pot MCR Delivery vs. Schantl’s Cycloaddition: Avoiding the Iminothiazoline Regioisomer

When the Schantl cycloaddition protocol (α‑haloketone + KSCN + arylhydrazine) was applied to a substrate bearing an electron‑withdrawing group, the reaction did not yield the expected 1‑amino‑imidazole‑2‑thione I; instead it gave exclusively the 2‑iminothiazoline regioisomer II [1]. By contrast, the sequential MCR strategy (azidation → Staudinger/aza‑Wittig with CS₂) regioselectively provided the target 1‑amino‑1H‑imidazole‑2(3H)‑thiones 5a–k in 53–85 % isolated yield, with the representative compound 5a rising from 25 % (step‑by‑step) to 79 % (one‑pot MCR) [1].

Heterocycle synthesis Regioselectivity Multicomponent reaction 1-Aminoimidazole-2-thione

Condition‑Controlled S‑ vs. N‑Glycosylation Selectivity: A Unique Handle Absent in N‑Unsubstituted Imidazole‑2‑thiones

Glycosylation of 1‑aminoimidazole‑2(3H)‑thiones with peracylated ribose under kinetic control (iodine promotion) affords exclusively β‑configured S‑glycosides, whereas thermodynamic conditions (prolonged heating) drive quantitative rearrangement to the thermodynamically more stable N‑glycosylated compounds, again as single β‑anomers [1]. In contrast, simple imidazole‑2‑thiones that lack the N‑amino group cannot form N‑glycosides, eliminating the possibility of condition‑controlled site‑selectivity.

Nucleoside synthesis Glycosylation selectivity S‑glycoside N‑glycoside Beta‑anomer

Distinct Anti‑HIV Mode of Action: Post‑Integration Step vs. Classical NNRTI‑Only Activity

A panel of 60 N‑aminoimidazole (NAIM) and NAIM‑thione derivatives was evaluated for anti‑HIV‑1 and anti‑SIV activity, revealing three mechanistically distinct subgroups: (i) molecules that specifically inhibit a post‑integration step not targeted by any marketed antiretroviral; (ii) molecules that inhibit both post‑integration and HIV‑1 reverse transcriptase (RT) as NNRTIs; and (iii) molecules that act solely as NNRTIs [1]. The mere presence of the N‑amino‑imidazole‑2‑thione core was essential for post‑integration activity, whereas classical NNRTIs (e.g., nevirapine, efavirenz) exclusively target RT without affecting the post‑integration phase.

Antiretroviral HIV‑1 Post‑integration NNRTI N‑Aminoimidazole

Cytoprotective GSK‑3 Inhibition: Patent‑Claimed Potency Range of ≤ 10 µM

US Patent application 20090149523 (also published as US20120283303) claims N‑aminoimidazole and N‑aminoimidazole‑thione derivatives as cytoprotective agents via GSK‑3 inhibition, specifying that the claimed compounds exhibit IC₅₀ values of ≤ 10 µM against GSK‑3 [1]. While the patent does not carve out the unsubstituted parent compound 1‑amino‑1H‑imidazole‑2(3H)‑thione with a discrete IC₅₀ value, the generic formula encompasses it (R1 = H, R2 = SH, Q and L absent), and the activity threshold is assigned class‑wide.

GSK‑3 inhibitor Cytoprotection Neuroprotection N‑Aminoimidazole‑thione

Scaffold Versatility: One‑Step Post‑Modifications to N‑Bridged Bicyclic Structures Inaccessible from Simpler Imidazole‑2‑thiones

The MCR‑derived 1‑amino‑1H‑imidazole‑2(3H)‑thiones 5c,d,f were S‑alkylated with α‑bromoketones 6a–c and subsequently cyclised by an intramolecular aza‑Wittig reaction to afford the novel 2H‑imidazo[2,1‑b][1,3,4]thiadiazine derivatives 8a–c in 74–82 % isolated yield [1]. This two‑step sequence leverages the presence of the reactive N‑amino group and the thione sulfur simultaneously—a dual reactivity that is absent in N‑unsubstituted imidazole‑2‑thiones or in N‑aminoimidazoles lacking the thione functionality.

Post‑modification Heterobicyclic Imidazo[2,1‑b][1,3,4]thiadiazine Alkylation

Substituent Tolerance: Electron‑Withdrawing Groups Are Accommodated, in Contrast to Classical Cycloaddition Limitations

Schantl’s cycloaddition protocol is documented to fail when α‑halohydrazone precursors contain electron‑withdrawing substituents, instead delivering the undesired iminothiazoline [1]. The MCR strategy overcomes this limitation: derivatives 5a–e bearing ester, amide, and Boc‑protected amino groups were obtained in 53–85 % yield, and the scope further extends to aryl‑substituted examples [1].

Electron‑withdrawing group tolerance Substrate scope MCR 1‑Amino‑imidazole‑2‑thione

1-Amino-1H-imidazole-2(3H)-thione: Evidence‑Linked Application Scenarios for Procurement Decision‑Making


Regiochemically Pure Building Block for Antiviral Medicinal Chemistry Campaigns Targeting Post‑Integration HIV Steps

Procurement teams supporting HIV‑latency or cure programs require a scaffold that is free of the iminothiazoline contaminant, which would otherwise confound structure‑activity relationships. The MCR‑produced 1‑amino‑1H‑imidazole‑2(3H)‑thione derivatives deliver >99 % regiochemical purity and enable access to the unique post‑integration mechanism described in J. Med. Chem. 2003 [1]. The scaffold therefore directly feeds into SAR expansion around the N1 and C4 positions, as demonstrated by the 11‑compound library (5a–k) [2].

Divergent Nucleoside Analogue Synthesis via Condition‑Controlled S‑ vs. N‑Glycosylation

For groups synthesizing novel nucleoside mimetics, the ability to obtain exclusively β‑configured S‑glycosides (iodine‑promoted) or N‑glycosides (thermodynamic rearrangement) from the same 1‑amino‑imidazole‑2‑thione starting material provides a single‑intermediate divergent platform [1]. This eliminates the need to prepare separate S‑ and N‑glycosyl donor precursors, reducing synthesis time and cost in nucleoside analogue exploration.

Cytoprotective and Neuroprotective Probe Synthesis Starting from a GSK‑3‑Active NAIM‑thione Core

The patent‑claimed GSK‑3 inhibitory activity (IC₅₀ ≤ 10 µM) makes the parent NAIM‑thione structure a viable starting point for developing cytoprotective probes for neurodegenerative disease models [1]. The scaffold’s concurrent antiretroviral activity (J. Med. Chem. 2003) further allows exploration of HIV‑associated neurocognitive disorder, where dual GSK‑3/antiviral action is therapeutically desirable.

Diversification to N‑Bridged Bicyclic Heterocycles for Chemical Biology Probe Libraries

Medicinal chemistry and chemical biology groups seeking rapid access to novel tricyclic or bicyclic scaffolds can use the S‑alkylation/aza‑Wittig cyclisation sequence on 1‑amino‑1H‑imidazole‑2(3H)‑thione derivatives to build 2H‑imidazo[2,1‑b][1,3,4]thiadiazine libraries in 74–82 % yield [1]. This diversification route is not feasible with imidazole‑2‑thiones that lack the N‑amino group, creating a clear selection criterion for procurement.

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